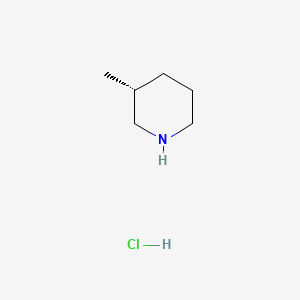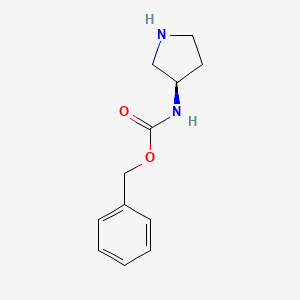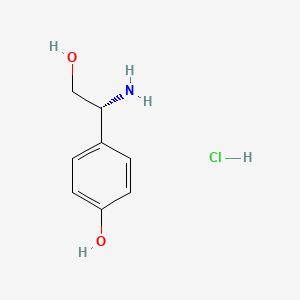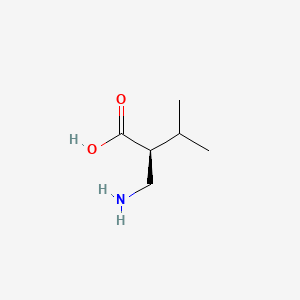
(S)-2-(Aminomethyl)-3-methylbutanoic acid
描述
(S)-2-(Aminomethyl)-3-methylbutanoic acid is a chiral amino acid derivative. It is known for its role as a structural analog of gamma-aminobutyric acid, an inhibitory neurotransmitter in the central nervous system. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of neurological disorders.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Aminomethyl)-3-methylbutanoic acid typically involves the following steps:
Condensation Reaction: Isovaleraldehyde is condensed with a suitable amine to form an intermediate.
Cyanation: The intermediate is then reacted with a cyanide source to introduce the nitrile group.
Hydrolysis: The nitrile group is hydrolyzed to form the carboxylic acid.
Hydrogenation: The final step involves hydrogenation to reduce any remaining nitrile groups to amines.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Solvents and reagents are chosen to minimize environmental impact and reduce costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acid derivatives.
科学研究应用
(S)-2-(Aminomethyl)-3-methylbutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its role in neurotransmission and potential neuroprotective effects.
Medicine: Investigated for its therapeutic potential in treating epilepsy, neuropathic pain, and anxiety disorders.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds.
作用机制
The compound exerts its effects by mimicking the action of gamma-aminobutyric acid. It binds to gamma-aminobutyric acid receptors in the brain, enhancing inhibitory neurotransmission and reducing neuronal excitability. This mechanism is crucial for its anticonvulsant and anxiolytic properties.
相似化合物的比较
Gamma-aminobutyric acid: The endogenous neurotransmitter that (S)-2-(Aminomethyl)-3-methylbutanoic acid mimics.
Pregabalin: A structural analog with similar therapeutic applications.
Gabapentin: Another analog used in the treatment of neuropathic pain and epilepsy.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct pharmacological properties compared to its analogs. Its ability to selectively bind to gamma-aminobutyric acid receptors makes it a valuable compound in neurological research and therapy.
属性
IUPAC Name |
(2S)-2-(aminomethyl)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)5(3-7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQYMNPVPQLPID-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301266327 | |
| Record name | (2S)-2-(Aminomethyl)-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203854-54-0 | |
| Record name | (2S)-2-(Aminomethyl)-3-methylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203854-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-(Aminomethyl)-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


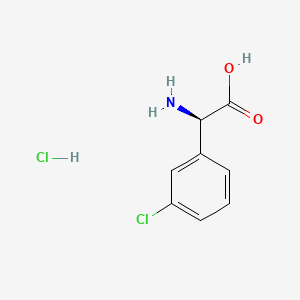
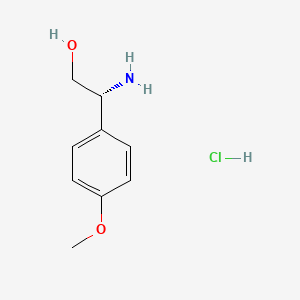
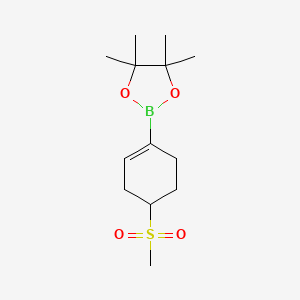
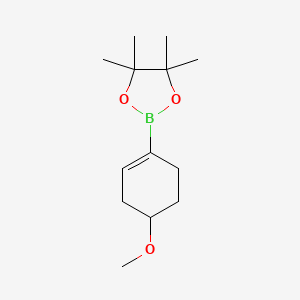
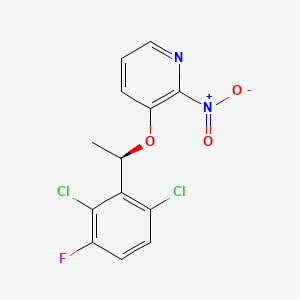
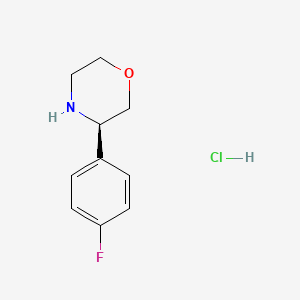
![5-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-7,8-DIHYDRONAPHTHALENE-2-CARBONITRILE](/img/structure/B591906.png)
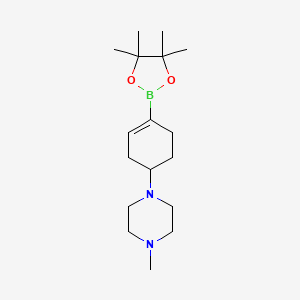
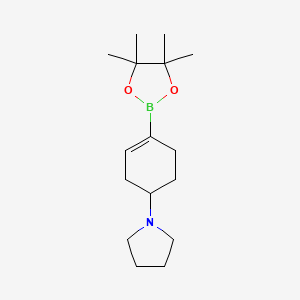
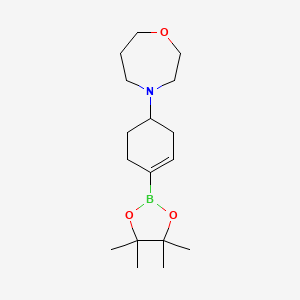
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine](/img/structure/B591911.png)
